

The Quinazolin-5-amine Scaffold: A Comprehensive Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: **Quinazolin-5-amine**

Cat. No.: **B028118**

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For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its many derivatives, the **Quinazolin-5-amine** scaffold has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth exploration of the biological activities of the **Quinazolin-5-amine** scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Derivatives of the **Quinazolin-5-amine** scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the *in vitro* cytotoxic activity of representative **Quinazolin-5-amine** and related derivatives against various human cancer cell lines.

Compound ID	Derivative Type	Cancer Cell Line	IC50 (µM)	Reference
1	5-Anilino-8-nitroquinazoline	HUVEC	1.8	[1]
2	4-Anilinoquinazoline derivative (Compound 14d)	BaF3-EGFR19del/T790M/C797S	0.09	[2]
3	4-Anilinoquinazoline derivative (Compound 14d)	BaF3-EGFRL858R/T790M/C797S	0.75	[2]
4	6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one (Compound 45)	A549 (Lung)	0.44	[3]
5	Quinazoline-thiazole derivative (Compound 37)	MCF-7 (Breast)	2.86 ± 0.31	[4]
6	Quinazoline-thiazole derivative (Compound 37)	HepG-2 (Liver)	5.9 ± 0.45	[4]
7	Quinazoline-thiazole derivative (Compound 37)	A549 (Lung)	14.79 ± 1.03	[4]
8	Quinazoline-1,2,4-thiadiazole	A549 (Lung)	0.02 ± 0.091	[4]

amide derivative
(Compound 32)

9	Quinazoline- 1,2,3-triazole- 1,3,4-oxadiazole derivative (Compound 23)	PC-3 (Prostate)	0.016	[4]
10	Quinazolin-4-one derivative (Compound 51)	MCF-7 (Breast)	0.06	[4]

Antimicrobial Activity

The **Quinazolin-5-amine** scaffold has also been investigated for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazoline derivatives against various microbial strains.

Compound ID	Derivative Type	Microbial Strain	MIC (µg/mL)	Reference
11	Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8ga)	Staphylococcus aureus	4-8	[5]
12	Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gc)	Escherichia coli	4-8	[5]
13	Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gd)	Aspergillus niger	8-16	[5]
14	Indolo[1,2-c]quinazoline	Various bacteria	2.5-20	[5]
15	Quinazolin-4(3H)-one hydrazone derivative (Compound 5a)	Various bacteria & fungi	1-16	[6]
16	2-Styrylquinazolin-4(3H)-one derivative (Compound 19)	Various bacteria & fungi	2.5-15	[7]
17	2-Styrylquinazolin-4(3H)-one derivative (Compound 20)	Various bacteria & fungi	2.5-15	[7]
18	Pyrrolidine substituted	Pseudomonas aeruginosa	0.15	[2]

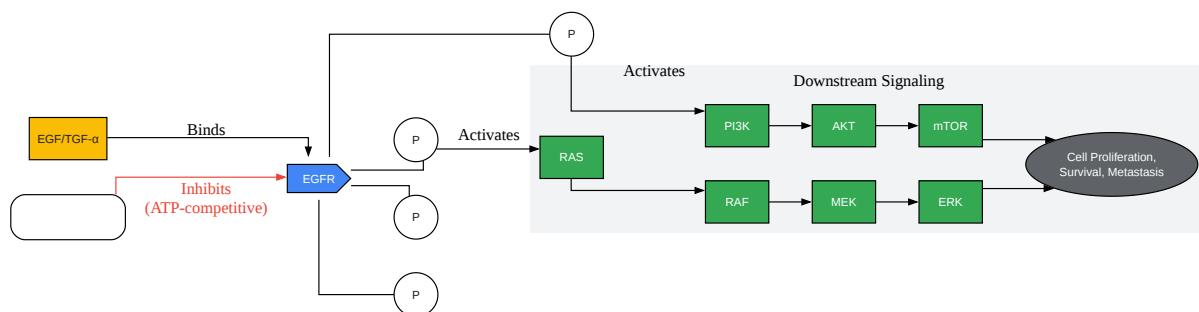
quinazolin-4-one
(Compound 19)

19 Pyrrolidine
substituted
quinazolin-4-one
(Compound 20)

20 Morpholine
substituted
quinazolin-4-one
(Compound 29)

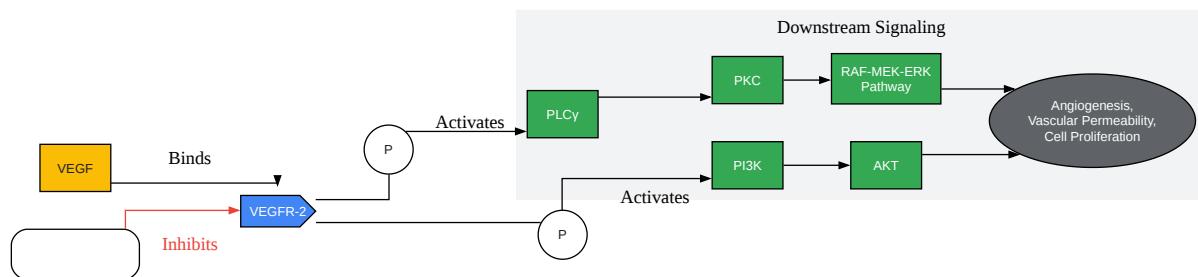
Signaling Pathways

Quinazolin-5-amine derivatives exert their biological effects by modulating various intracellular signaling pathways. Key pathways include the EGFR, VEGFR-2, and NOD1-RIPK2 signaling cascades.



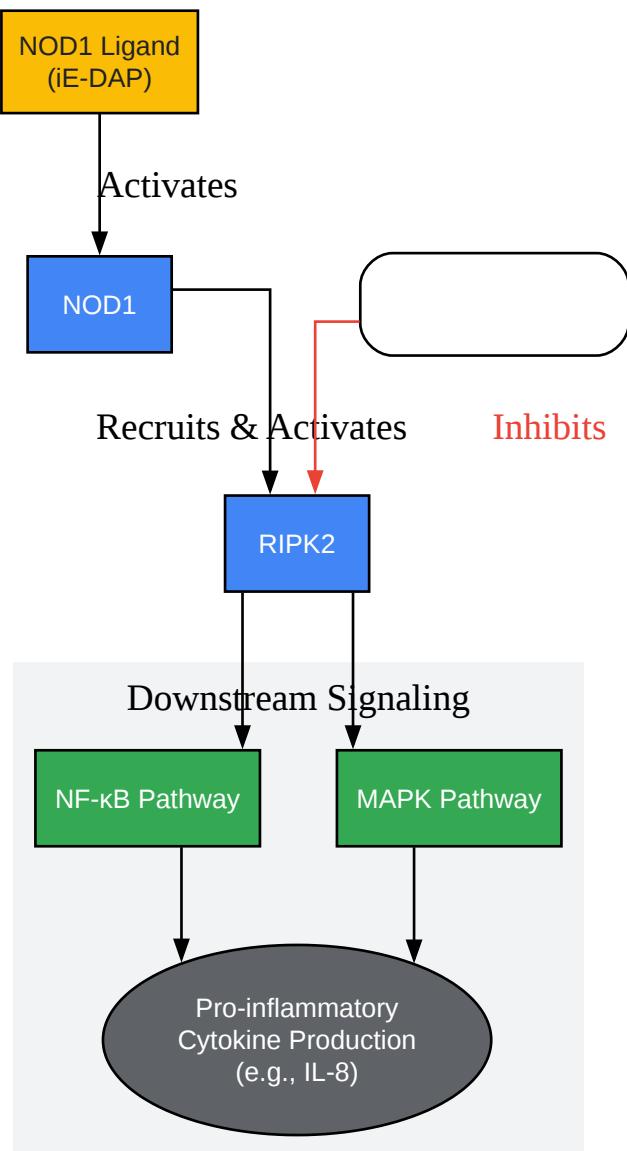
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Caption: EGFR Signaling Pathway Inhibition.



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Caption: VEGFR-2 Signaling Pathway Inhibition.



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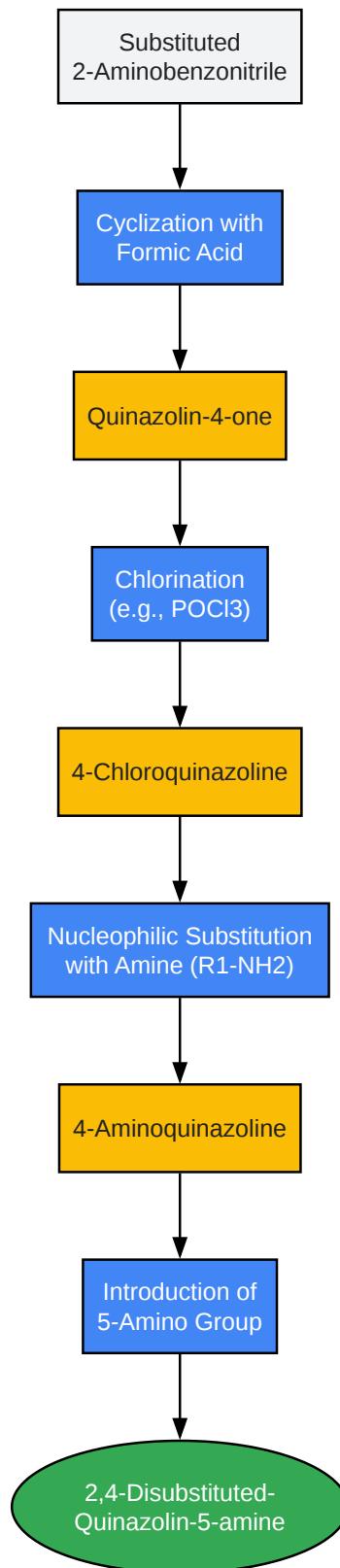
Caption: NOD1-RIPK2 Signaling Pathway Inhibition.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative **Quinazolin-5-amine** derivative and for key biological assays.

Synthesis of 2,4-Disubstituted-Quinazolin-5-amine Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted-**quinazolin-5-amine** derivatives, which can be adapted for various substitutions.



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Caption: General Synthesis Workflow.

Step 1: Synthesis of the Quinazolin-4-one Intermediate

- A mixture of a substituted 2-aminobenzonitrile and an excess of formic acid is heated at reflux for several hours.
- The reaction mixture is cooled, and the precipitate is collected by filtration.
- The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the corresponding quinazolin-4-one.

Step 2: Chlorination to 4-Chloroquinazoline

- The quinazolin-4-one is suspended in a mixture of phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide.
- The mixture is heated at reflux until the reaction is complete (monitored by TLC).
- The excess phosphorus oxychloride is removed under reduced pressure.
- The residue is carefully poured onto crushed ice, and the resulting precipitate is collected, washed with water, and dried to give the 4-chloroquinazoline.

Step 3: Synthesis of the 4-Aminoquinazoline

- The 4-chloroquinazoline is dissolved in a suitable solvent (e.g., isopropanol).
- An appropriate amine (R1-NH₂) is added, and the mixture is heated at reflux.
- After completion of the reaction, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
- The organic layer is dried and concentrated to yield the 4-aminoquinazoline derivative.

Step 4: Introduction of the 5-Amino Group

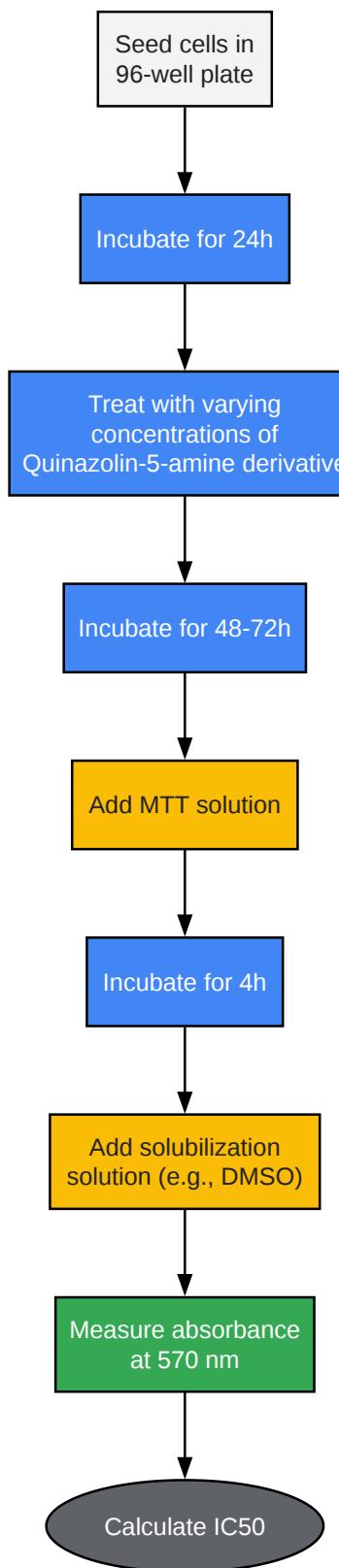
- If the starting 2-aminobenzonitrile does not already contain a nitro group at the 6-position (which will become the 5-position of the quinazoline), a nitration step is performed on the 4-

aminoquinazoline intermediate using a nitrating agent (e.g., nitric acid in sulfuric acid).

- The resulting 5-nitro-4-aminoquinazoline is then reduced to the corresponding 5-amino derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.



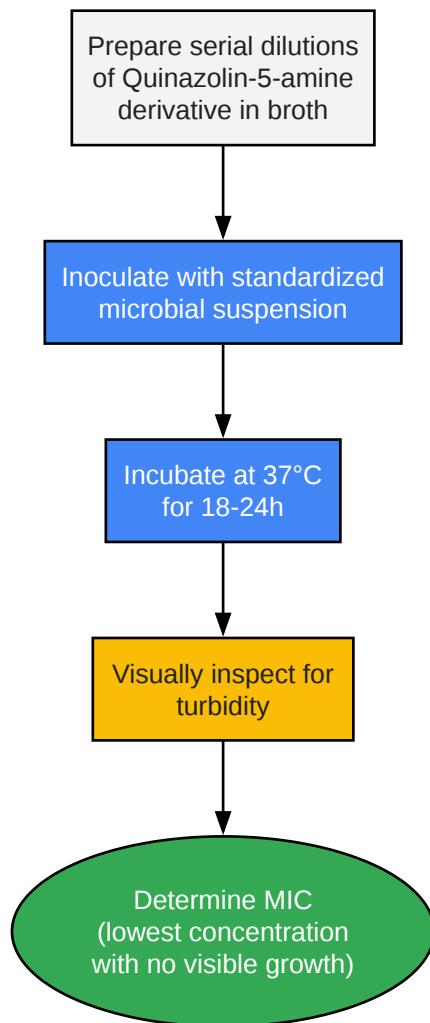
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Caption: MTT Assay Workflow.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **Quinazolin-5-amine** derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.



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Caption: MIC Assay Workflow.

- Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the **Quinazolin-5-amine** derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Inoculation: Add a standardized inoculum of the test microorganism to each well.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The **Quinazolin-5-amine** scaffold represents a versatile and potent platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, often through the modulation of key signaling pathways. The information presented in this guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising chemical entity. Continued structure-activity relationship studies and optimization of lead compounds are warranted to advance **Quinazolin-5-amine**-based drugs into clinical development.

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